molecular formula C16H16IN B13993729 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline CAS No. 390748-42-2

4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline

Cat. No.: B13993729
CAS No.: 390748-42-2
M. Wt: 349.21 g/mol
InChI Key: TWQVYDJRJAQSME-UHFFFAOYSA-N
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Description

4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline is an organic compound with the molecular formula C16H16IN It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethenyl group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Sodium azide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles, into the phenyl ring.

Scientific Research Applications

4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The iodine atom and the ethenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The position of the iodine atom and the ethenyl group also contribute to its specific chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

390748-42-2

Molecular Formula

C16H16IN

Molecular Weight

349.21 g/mol

IUPAC Name

4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H16IN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3

InChI Key

TWQVYDJRJAQSME-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2I

Origin of Product

United States

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